molecular formula C24H28O2 B14311992 Phenol, 4,4'-cyclohexylidenebis[2-(2-propenyl)- CAS No. 112770-95-3

Phenol, 4,4'-cyclohexylidenebis[2-(2-propenyl)-

Katalognummer: B14311992
CAS-Nummer: 112770-95-3
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: JLVDUKBUUBWTQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is a complex organic compound characterized by the presence of phenolic groups and a cyclohexylidene bridge. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. It is used in various scientific and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- typically involves the reaction of phenol derivatives with cyclohexylidene intermediates. One common method includes the alkylation of phenol with allyl bromide in the presence of a base, followed by cyclization to form the cyclohexylidene bridge. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexyl derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is utilized in various fields of scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions contribute to its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenol, 4,4’-cyclohexylidenebis[2-amino-
  • Phenol, 4,4’-cyclohexylidenebis[2-methyl-
  • Phenol, 4-(2-propenyl)-

Uniqueness

Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is unique due to its specific structural features, such as the cyclohexylidene bridge and the presence of allyl groups. These features impart distinct chemical reactivity and stability, differentiating it from other similar compounds .

Eigenschaften

CAS-Nummer

112770-95-3

Molekularformel

C24H28O2

Molekulargewicht

348.5 g/mol

IUPAC-Name

4-[1-(4-hydroxy-3-prop-2-enylphenyl)cyclohexyl]-2-prop-2-enylphenol

InChI

InChI=1S/C24H28O2/c1-3-8-18-16-20(10-12-22(18)25)24(14-6-5-7-15-24)21-11-13-23(26)19(17-21)9-4-2/h3-4,10-13,16-17,25-26H,1-2,5-9,14-15H2

InChI-Schlüssel

JLVDUKBUUBWTQG-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.